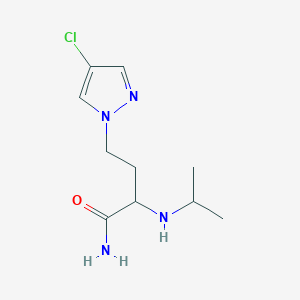![molecular formula C17H22BrNO5 B15310407 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling with Piperidine: The 4-bromophenol is then reacted with piperidine under basic conditions to form 3-(4-bromophenoxy)piperidine. This step often employs a base such as potassium carbonate.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups involved.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Deprotection: The free amine derivative of the compound.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
科学的研究の応用
3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect the piperidine nitrogen during synthetic transformations, preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methoxyphenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can impart unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions.
特性
分子式 |
C17H22BrNO5 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
3-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-4-9-17(11-19,14(20)21)23-13-7-5-12(18)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,20,21) |
InChIキー |
QUDRBMWSDIWHIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


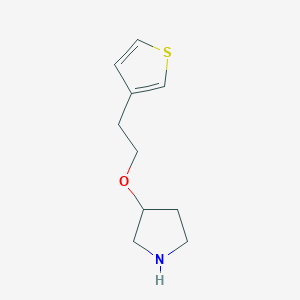

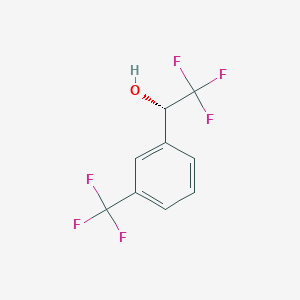

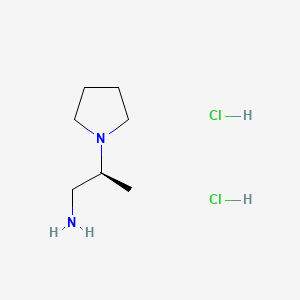

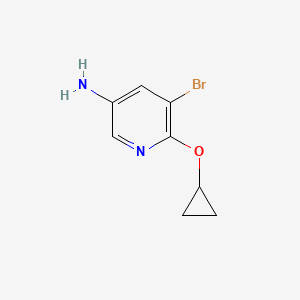
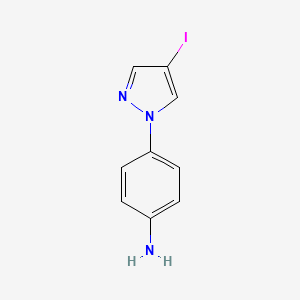
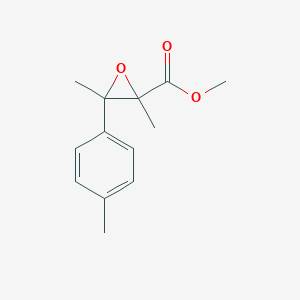
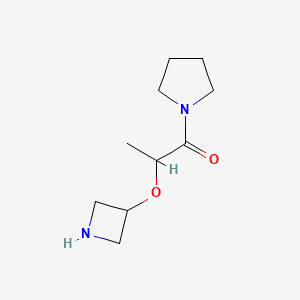

![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
